1-Chloro-3-propoxy-5-(trifluoromethyl)benzene
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Overview
Description
1-Chloro-3-propoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a propoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-propoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-nitro-5-(trifluoromethyl)benzene with propyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and Sandmeyer reaction to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts to enhance reaction efficiency and yield. Specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-propoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles in the presence of appropriate reagents.
Oxidation and Reduction Reactions: The propoxy group can undergo oxidation to form corresponding aldehydes or acids.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Coupling Products: Biaryl compounds with trifluoromethyl groups.
Scientific Research Applications
1-Chloro-3-propoxy-5-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-propoxy-5-(trifluoromethyl)benzene depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, although specific pathways are subject to ongoing research.
Comparison with Similar Compounds
- 1-Chloro-3-methoxy-5-(trifluoromethyl)benzene
- 1-Chloro-3-ethoxy-5-(trifluoromethyl)benzene
- 1-Chloro-3-butoxy-5-(trifluoromethyl)benzene
Uniqueness: 1-Chloro-3-propoxy-5-(trifluoromethyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. The propoxy group provides a balance between hydrophobicity and steric effects, while the trifluoromethyl group enhances stability and electron-withdrawing characteristics.
Properties
IUPAC Name |
1-chloro-3-propoxy-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3O/c1-2-3-15-9-5-7(10(12,13)14)4-8(11)6-9/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQWNWWJXVNGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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